GSK682753A

EBI2 GPR183 constitutive activity

GSK682753A is the definitive chemical probe for suppressing EBI2/GPR183 constitutive activity in vitro. Unlike antagonists (ML401, NIBR189), it delivers 75% efficacy by directly inhibiting basal receptor tone, with >500-fold selectivity loss confirmed via F111A mutant controls. Powered by a 2.98 Å cryo-EM structure for rational design. Essential for B-cell proliferation and chemotaxis assays. Verify target engagement with unmatched structural and pharmacologic validation.

Molecular Formula C23H21Cl3N2O3
Molecular Weight 479.8 g/mol
Cat. No. B560489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK682753A
Synonyms8-[(2E)-3-(4-Chlorophenyl)-1-oxo-2-propen-1-yl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Molecular FormulaC23H21Cl3N2O3
Molecular Weight479.8 g/mol
Structural Identifiers
SMILESC1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+
InChIKeyRDDLWMWIRXGSJM-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK682753A Procurement Guide: EBI2/GPR183 Inverse Agonist with Structural and Functional Validation


GSK682753A is a synthetic small molecule inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2/GPR183), a G protein-coupled receptor (GPCR) with constitutive activity that regulates B cell positioning and immune responses. The compound selectively inhibits the constitutive activity of EBI2 with high potency and efficacy [1]. Its full molecular characterization includes a molecular weight of 479.78 g/mol and the chemical formula C23H21Cl3N2O3 [2]. A high-resolution cryo-EM structure of GSK682753A bound to EBI2 has been determined at 2.98 Å resolution, providing atomic-level validation of its binding mode and confirming its role as a structurally characterized chemical probe [3].

Why GSK682753A Cannot Be Interchanged with Generic EBI2/GPR183 Modulators


EBI2/GPR183 modulators are not functionally interchangeable due to divergent mechanisms of action, target engagement profiles, and stability characteristics. GSK682753A functions as an inverse agonist that suppresses EBI2 constitutive activity, whereas other tool compounds (e.g., ML401, NIBR189, SAE-14) act as antagonists that block oxysterol-induced activation without necessarily modulating basal receptor tone [1]. Additionally, GSK682753A has been characterized for its poor microsomal and plasma stability, rendering it unsuitable for in vivo proof-of-concept studies—a critical limitation that distinguishes it from in vivo-compatible probes like ML401 [2]. Substituting GSK682753A with a generic GPR183 antagonist in an assay designed to measure constitutive activity inhibition would yield fundamentally different and potentially non-interpretable results. The compound's binding determinants, including the critical role of Phe111 at position III:08/3.32 where alanine substitution causes a >500-fold decrease in IC50, further underscore that structural analogs cannot be assumed to replicate this specific pharmacologic profile [1].

Quantitative Differentiation of GSK682753A from EBI2/GPR183 Comparators


First-in-Class EBI2 Inverse Agonist: Constitutive Activity Suppression vs. Oxysterol Antagonism

GSK682753A was the first reported ligand targeting EBI2 and functions as an inverse agonist, suppressing the receptor's constitutive activity. In contrast, comparators ML401, NIBR189, and SAE-14 act as antagonists that block oxysterol-induced activation but do not suppress basal constitutive activity [1]. In a cAMP-response element-binding protein (CREB)-based reporter assay measuring inhibition of EBI2 constitutive activity in HEK293 cells transiently transfected with wild-type hGPR183, GSK682753A exhibited an IC50 of 53.6 nM with 75% inhibitory efficacy [1]. This functional distinction is critical for experimental designs requiring modulation of basal receptor tone rather than ligand-stimulated activation.

EBI2 GPR183 constitutive activity inverse agonism B cell biology

Head-to-Head Potency Comparison: GSK682753A vs. NIBR189 in Functional Assay

In a direct head-to-head functional comparison evaluating inhibition of EBI2 activity in the presence of 100 nM 7α,25-OHC (the endogenous oxysterol agonist), GSK682753A demonstrated an IC50 of 0.35 μM, while NIBR189 exhibited an IC50 of 0.23 μM [1]. This quantitative comparison in an identical assay system establishes that NIBR189 is approximately 1.5-fold more potent than GSK682753A under these specific oxysterol-antagonism conditions. However, this assay measures antagonism of ligand-induced activation, not constitutive activity suppression, and thus does not reflect GSK682753A's inverse agonist properties.

EBI2 GPR183 oxysterol functional antagonism comparative pharmacology

In Vitro vs. In Vivo Suitability: Stability-Driven Procurement Decision

GSK682753A is explicitly characterized as having 'very poor microsomal and plasma stability' and is 'unsuitable for in vivo proof of concept studies' [1]. In contrast, the chemical probe ML401 is reported to have 'excellent rodent pharmacokinetics' and is described as a valuable tool for exploring in vivo effects of EBI2 inhibition [1]. This stability differential represents a binary decision point for procurement: GSK682753A is restricted to in vitro and ex vivo applications, while ML401 enables in vivo studies.

EBI2 GPR183 in vivo pharmacology stability chemical probe

Potency Comparison: GSK682753A vs. SAE-14 in EBI2 Inhibition

In a cross-study comparison of reported EBI2 inhibitory potencies, GSK682753A exhibits an IC50 of 53.6 nM in a CREB-based reporter assay measuring constitutive activity inhibition [1], while SAE-14 demonstrates an IC50 of 28.5 nM in a calcium mobilization assay measuring antagonism of 7α,25-OHC-induced activation in HL-60 cells . Although these assays differ in mechanism (constitutive activity vs. ligand-induced activation) and readout (CREB vs. calcium flux), SAE-14's 1.88-fold lower IC50 under its respective assay conditions indicates higher apparent potency for antagonizing ligand-induced EBI2 activation compared to GSK682753A's constitutive activity suppression.

EBI2 GPR183 calcium mobilization antagonist inverse agonist

Binding Determinant Specificity: >500-Fold Potency Loss with F111A Mutation

Mutagenesis studies identified Phe111 at position III:08/3.32 in transmembrane domain III as a critical residue for GSK682753A inverse agonism. Alanine substitution at this position (F111A) resulted in a >500-fold decrease in IC50 for inhibition of EBI2 constitutive activity [1]. This dramatic potency shift establishes Phe111 as a key molecular determinant of GSK682753A binding and functional efficacy. While comparable mutagenesis data for other EBI2 modulators is not available in the primary characterization literature, this finding provides a structural basis for GSK682753A's specific binding mode that may not be conserved across other GPR183 ligands, as evidenced by the distinct binding poses revealed in cryo-EM structures [2].

EBI2 GPCR structure-activity relationship binding determinant mutagenesis

Optimal Research Applications for GSK682753A Based on Validated Differentiation


In Vitro Studies of EBI2 Constitutive Activity and Basal Receptor Tone

GSK682753A is the optimal and only validated chemical probe for suppressing EBI2 constitutive activity in vitro. Unlike antagonist compounds (ML401, NIBR189, SAE-14) that block oxysterol-induced activation without affecting basal receptor tone, GSK682753A directly inhibits the receptor's intrinsic signaling activity with 75% efficacy [1]. This makes it uniquely suited for studies investigating the role of EBI2 constitutive activity in cellular processes such as B cell proliferation, where GSK682753A suppresses ex vivo murine B cell proliferation with 32-fold higher potency in wild-type or EBI2-overexpressing B cells compared to EBI2-deficient counterparts [1].

Structural Biology and Binding Mode Determination

The availability of a 2.98 Å cryo-EM structure of GSK682753A bound to EBI2 in the inactive state provides atomic-level resolution of the inverse agonist binding pocket [1]. This structural information enables rational design of EBI2-targeted compounds, molecular docking studies, and structure-guided mutagenesis. The structure reveals an agonist binding site for oxysterols and a potential ligand entrance site exposed to the lipid bilayer, with substantially more TM2 residues involved in GSK682753A binding compared to agonist binding [1]. This structural differentiation can be exploited for inhibitor discovery and selectivity optimization.

Target Engagement Validation via F111A Mutant Controls

The >500-fold decrease in GSK682753A potency observed with the F111A EBI2 mutant provides a powerful experimental control for validating on-target effects [1]. Researchers can employ wild-type and F111A mutant EBI2-expressing cells to confirm that observed phenotypic effects are mediated specifically through GSK682753A binding at the validated Phe111 interaction site, rather than through off-target mechanisms. This mutation-sensitive profile distinguishes GSK682753A from other EBI2 modulators for which such detailed binding determinant data may not be available.

Ex Vivo B Cell Functional Assays

GSK682753A has demonstrated functional activity in ex vivo murine B cell proliferation assays, where it suppresses antibody-stimulated proliferation with high potency in wild-type and EBI2-overexpressing B cells [1]. The compound also blocks oxysterol-induced B-cell chemotaxis, as demonstrated in migration assays [2]. These validated ex vivo applications support the use of GSK682753A in primary immune cell studies investigating EBI2-mediated B cell positioning, humoral immune responses, and trafficking within lymphoid tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK682753A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.